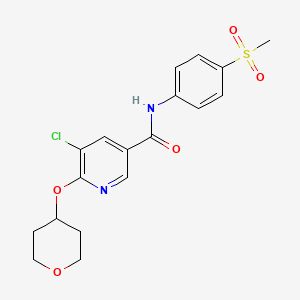

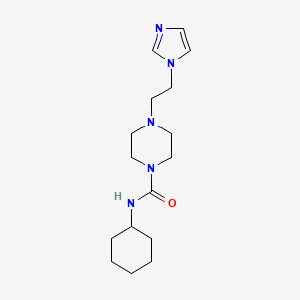

![molecular formula C15H18F3N3O3S B2548103 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide CAS No. 2097866-76-5](/img/structure/B2548103.png)

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda^6,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide, appears to be a derivative of benzothiadiazole. While the provided papers do not directly discuss this compound, they do provide insight into the chemistry of related benzothiazole derivatives. For instance, the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines involves cyclizations of related compounds, which could be relevant to the synthesis of the compound . Additionally, the physicochemical characterization and biological activity of N-[(benzo)thiazol-2-yl]-alkanamide derivatives are discussed, which may share some properties with the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the use of benzotriazole intermediates, which are reacted with various amines to produce precursors that are then cyclized using Lewis acids to yield benzothiazepines . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions that would favor the formation of the desired benzothiadiazol moiety.

Molecular Structure Analysis

A single crystal X-ray study reported in one of the papers provides conformational details of a benzothiazolyl-ethanamide derivative . This information is crucial as it gives insight into the three-dimensional arrangement of atoms in the molecule, which can affect its reactivity and interaction with biological targets. Although the exact structure of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda^6,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide is not provided, similar analytical techniques could be employed to elucidate

Scientific Research Applications

Synthesis and Biological Activity

Compounds with benzothiazole moieties, similar to the one , have been synthesized and investigated for their wide range of biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, derivatives of celecoxib, a well-known anti-inflammatory drug, have been modified to include benzothiazole units, resulting in compounds that exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib. Such studies suggest the potential of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide in similar therapeutic areas, given its structural complexity and the presence of a benzothiadiazolyl moiety (Küçükgüzel et al., 2013).

Modification of Biologically Active Amides and Amines

The modification of biologically active compounds with fluorine-containing heterocycles, as seen in derivatives of riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), indicates the significance of such structural modifications in enhancing biological activity or modifiability of drugs. This suggests that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide could be explored for neurological applications or as a lead compound for the development of new neuroprotective agents (Sokolov et al., 2017).

Anticonvulsant and Neuroprotective Effects

N-(Substituted benzothiazol-2-yl)amide derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects, highlighting the potential of benzothiazole derivatives in neuropharmacology. This suggests a possible research direction for N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide in the development of new treatments for epilepsy or other neurological conditions (Hassan et al., 2012).

properties

IUPAC Name |

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3N3O3S/c16-15(17,18)8-7-14(22)19-9-10-20-12-3-1-2-4-13(12)21(11-5-6-11)25(20,23)24/h1-4,11H,5-10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDDVEBFQQKQLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

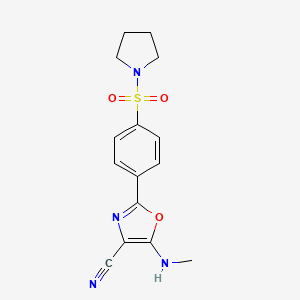

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2548022.png)

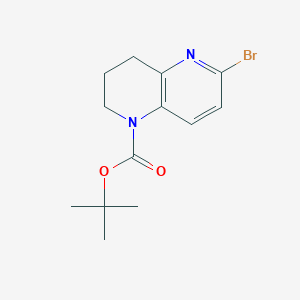

![3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548023.png)

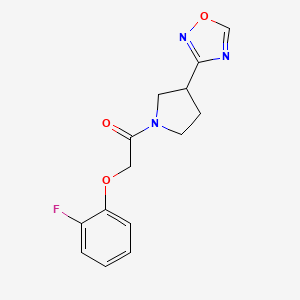

![1-Methyl-5-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyrazole](/img/structure/B2548027.png)

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548028.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2548030.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2548037.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2548040.png)

![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2548042.png)